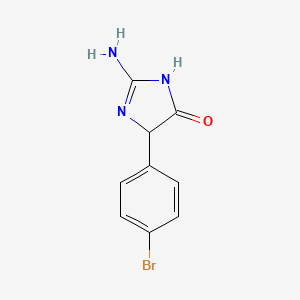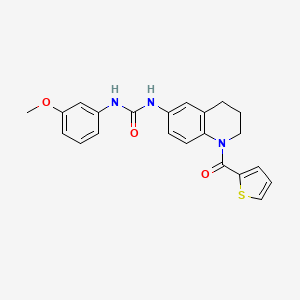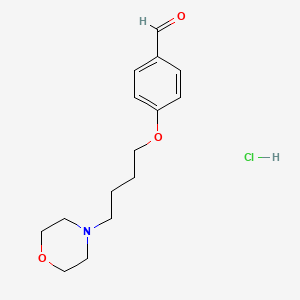
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a member of the carbamate class of compounds and has shown promising results in various studies.
Wirkmechanismus
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through the inhibition of various enzymes and cellular pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for use in laboratory experiments. It is easily synthesized and purified, and its structure is well-defined. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to have low toxicity and high selectivity for its target enzymes and pathways. However, one limitation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of interest is the development of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's therapeutic effects and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-methylphenyl isocyanate with 4-methylpyridin-2-amine, followed by the addition of tert-butyl chloroformate. The resulting product is purified through column chromatography to obtain Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate in high yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the replication of HIV-1 and has been proposed as a potential therapeutic agent for the treatment of HIV/AIDS.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-10-11-19-16(12-13)20(17(21)22-18(3,4)5)15-9-7-6-8-14(15)2/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXOWXJCWIYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757185 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)
![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)